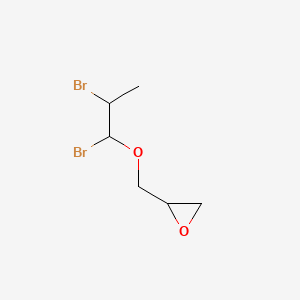

1,2-Dibromopropyl glycidyl ether

Description

Structure

3D Structure

Properties

CAS No. |

35243-89-1 |

|---|---|

Molecular Formula |

C6H10Br2O2 |

Molecular Weight |

273.95 g/mol |

IUPAC Name |

2-(1,2-dibromopropoxymethyl)oxirane |

InChI |

InChI=1S/C6H10Br2O2/c1-4(7)6(8)10-3-5-2-9-5/h4-6H,2-3H2,1H3 |

InChI Key |

HIUZIZLYVGKTHZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(OCC1CO1)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Dibromopropyl Glycidyl Ether

Direct Synthesis Routes

Direct synthesis methods aim to construct the 1,2-dibromopropyl glycidyl (B131873) ether molecule in a more consolidated sequence of reactions. These routes often involve the formation of the glycidyl ether functionality concurrently with or immediately following the introduction of the dibromo-propyloxy group.

Epoxidation Reactions and Selectivity Considerations

A primary direct route involves the epoxidation of an unsaturated precursor. This strategy hinges on the selective oxidation of a carbon-carbon double bond to form the characteristic oxirane ring of the glycidyl ether. The starting material for this approach would be allyl 1,2-dibromopropyl ether. The challenge in this method lies in achieving high selectivity for the epoxidation reaction without inducing unwanted side reactions, given the presence of the dibromo-propyl moiety which might influence the reactivity of the alkene.

Halogenation and Etherification Strategies

This approach would involve the simultaneous or sequential halogenation and etherification of a suitable precursor. One conceptual pathway could start with a molecule containing both an allyl group and a hydroxyl group. The double bond could be brominated, followed by an etherification reaction to introduce the glycidyl group. However, controlling the reaction to prevent polymerization or other side reactions is a significant consideration.

Regiochemical Control in Synthesis

In all direct synthesis routes, achieving the correct regiochemistry is paramount. The bromine atoms must be specifically located at the 1 and 2 positions of the propyl chain, and the ether linkage must be at the correct position to form the glycidyl ether. The choice of reagents, catalysts, and reaction conditions plays a critical role in directing the reaction to the desired isomer and minimizing the formation of structural isomers.

Indirect Synthesis Pathways via Glycidyl Ether Precursors

Indirect synthesis routes leverage more readily available glycidyl ether precursors, which are then chemically modified to introduce the 1,2-dibromo-propyl structure. These multi-step processes offer a potentially more controlled approach to the final product.

Bromination of Allyl Glycidyl Ether Derivatives

A common and well-documented indirect method is the bromination of allyl glycidyl ether. wikipedia.org Allyl glycidyl ether, which contains both an alkene and an epoxide functional group, serves as a versatile starting material. wikipedia.org The double bond of the allyl group can be selectively brominated, leaving the epoxide ring intact. This reaction is typically carried out using a brominating agent such as bromine (Br2) in an inert solvent. The reaction proceeds via an electrophilic addition mechanism across the double bond, resulting in the formation of 1,2-dibromopropyl glycidyl ether.

The reaction can be represented as:

C=CCOCC1CO1 + Br2 → BrC(C(Br)COCC1CO1)

This method benefits from the commercial availability of allyl glycidyl ether. sigmaaldrich.comcdc.gov

Reaction of Epichlorohydrin (B41342) with Brominated Alcohols

Another significant indirect pathway involves the reaction of epichlorohydrin with a pre-synthesized brominated alcohol. google.com This method is a variation of the general synthesis of glycidyl ethers, which typically involves the coupling of an alcohol with epichlorohydrin in the presence of a catalyst. d-nb.infousda.govresearchgate.net

The first step in this pathway is the synthesis of 1,2-dibromopropan-3-ol. This can be achieved through the bromination of allyl alcohol. The resulting brominated alcohol is then reacted with epichlorohydrin. This reaction, often catalyzed by a Lewis acid or a base, proceeds through the opening of the epoxide ring of epichlorohydrin by the alcohol, followed by a dehydrohalogenation step to form the new glycidyl ether ring. google.comgoogleapis.comgoogle.com

BrCH2CH(Br)CH2OH + C1CC2OC2 → BrCH2CH(Br)CH2OCH2C3OC3H3 + HCl

This pathway allows for clear control over the structure of the brominated alkyl chain before its attachment to the glycidyl ether moiety. Various catalysts, including tin compounds and phase transfer catalysts, have been explored to optimize the yield and purity of glycidyl ethers in similar reactions. chalmers.segoogle.com

Catalytic Systems and Mechanistic Investigations in Synthesis

The formation of this compound from its precursor alcohol, 2,3-dibromo-1-propanol (B41173), and an epoxide source like epichlorohydrin is governed by carefully selected catalytic systems. These systems are designed to facilitate two primary transformations: the initial coupling of the alcohol and epoxide, and the subsequent ring-closure to form the glycidyl ether.

Lewis Acid Catalysis in Glycidyl Ether Formation

The initial step in the synthesis involves the reaction of an alcohol with an epihalohydrin, typically epichlorohydrin. This reaction is frequently catalyzed by Lewis acids. google.com Lewis acids, such as tin(IV) chloride (SnCl₄), boron trifluoride (BF₃), aluminum chloride (AlCl₃), and zinc chloride (ZnCl₂), function by activating the electrophilic epoxide ring of epichlorohydrin. google.comyoutube.com

The mechanism involves the coordination of the Lewis acid to the oxygen atom of the epoxide ring. This coordination polarizes the carbon-oxygen bonds, making the epoxide ring more susceptible to nucleophilic attack by the hydroxyl group of the alcohol (e.g., 2,3-dibromo-1-propanol). youtube.com This acid-catalyzed ring-opening results in the formation of a halohydrin ether intermediate. While effective in promoting the reaction, the use of strong Lewis acids can sometimes lead to undesired by-products and increased chlorine content in the final product. google.com Research has shown that catalyst systems derived from divalent tin halides can offer a more selective pathway, yielding glycidyl ethers with lower chlorine content and higher epoxy values compared to reactions catalyzed by BF₃ or SnCl₄. google.com

Phase-Transfer Catalysis for Improved Yields and Purity

Phase-transfer catalysis (PTC) has emerged as a highly effective technique for synthesizing glycidyl ethers, particularly under solvent-free or biphasic conditions. chalmers.seresearchgate.netgoogle.com This method is especially crucial for the dehydrohalogenation step, where the intermediate halohydrin is converted to the final glycidyl ether. researchgate.net The reaction typically involves an organic phase (containing the alcohol and epichlorohydrin) and a solid or aqueous phase containing a base, such as sodium hydroxide (B78521). chalmers.sed-nb.info

A phase-transfer catalyst, commonly a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the hydroxide anion (OH⁻) from the aqueous/solid phase into the organic phase. researchgate.netd-nb.info Once in the organic phase, the hydroxide ion can deprotonate the hydroxyl group of the halohydrin intermediate, initiating the ring-closure reaction. The PTC method offers several advantages:

Increased reaction rates by bringing reactants together across phase boundaries.

Improved yields and purity , with reported yields for some glycidyl ethers exceeding 90%. researchgate.net

Milder reaction conditions . d-nb.info

Simplified workup , as solid by-products like sodium chloride can be removed by simple filtration. researchgate.net

Feasibility of solvent-free systems , which aligns with green chemistry principles. chalmers.segoogle.com

A combined approach, where a Lewis acid is used for the initial alcohol-epichlorohydrin reaction and a phase-transfer catalyst is used for the subsequent ring-closure, can overcome the disadvantages associated with each individual technique. google.com

Table 1: Comparison of Catalytic Systems in Glycidyl Ether Synthesis

| Feature | Lewis Acid Catalysis | Phase-Transfer Catalysis (PTC) |

|---|---|---|

| Primary Role | Activation of epichlorohydrin for nucleophilic attack by the alcohol (halohydrin formation). youtube.com | Facilitates transfer of base (e.g., OH⁻) to the organic phase for the ring-closure reaction. researchgate.netd-nb.info |

| Typical Catalysts | SnCl₄, BF₃, ZnCl₂. google.com | Tetrabutylammonium bromide (TBAB), other quaternary ammonium salts. researchgate.netd-nb.info |

| Mechanism | Coordination to epoxide oxygen, enhancing its electrophilicity. youtube.com | Forms an ion pair with the reacting anion (e.g., hydroxide), which is soluble in the organic phase. d-nb.info |

| Advantages | Effective for the initial ring-opening of epichlorohydrin. google.com | High yields (>90%), high purity, enables solvent-free conditions, easy by-product removal. researchgate.netgoogle.com |

| Disadvantages | Can lead to by-products and high chlorine content; corrosive nature. google.comchalmers.se | Requires a separate base; catalyst may need to be removed from the final product. |

Base-Mediated Ring-Closure Reactions

The final, critical step in forming the glycidyl ether is the base-mediated intramolecular ring-closure of the halohydrin intermediate. This reaction is a classic example of an intramolecular Williamson ether synthesis. d-nb.info After the initial reaction between 2,3-dibromo-1-propanol and epichlorohydrin forms a chlorohydrin ether, a strong base, typically an alkali metal hydroxide like sodium hydroxide (NaOH), is introduced. google.comd-nb.info

The base performs a crucial deprotonation of the secondary hydroxyl group on the chlorohydrin intermediate, creating a potent nucleophilic alkoxide. This alkoxide then immediately attacks the adjacent carbon atom bearing the chlorine atom in an intramolecular S_N2 displacement. d-nb.info The chloride ion acts as the leaving group, resulting in the formation of the stable, three-membered epoxide ring characteristic of the glycidyl ether. The formation of a stable salt, such as sodium chloride, helps to drive the reaction to completion. d-nb.info The efficiency of this step is significantly enhanced by the use of phase-transfer catalysis, which ensures the base is available to react in the correct phase. researchgate.net

Process Optimization and Reaction Condition Studies

Optimizing reaction conditions is paramount for the industrial synthesis of this compound. Key parameters that are manipulated to enhance reaction efficacy, yield, and purity include the solvent system, temperature, and pressure.

Influence of Solvent Systems and Solvent-Free Approaches

The choice of solvent, or the decision to eliminate it entirely, has a profound impact on the synthesis of glycidyl ethers. Traditionally, inert organic solvents were used to dissolve reactants and facilitate the reaction. However, a significant trend in modern chemical synthesis is the development of solvent-free processes. chalmers.seresearchgate.net

Solvent-free synthesis of glycidyl ethers, often employing phase-transfer catalysis, presents numerous benefits. researchgate.netgoogle.com By using the reactants themselves as the reaction medium, these methods reduce chemical waste, eliminate the cost of solvents, and simplify the purification process. chalmers.se In many cases, the solid by-product (sodium chloride) can be removed by simple filtration, and unreacted epichlorohydrin can be recovered via distillation and reused. google.com

When solvents are used, they are typically for extraction and purification stages rather than as the primary reaction medium. Solvents such as n-hexane, ethyl acetate, or methyl isobutyl ketone may be used during the workup to dissolve the product and wash away water-soluble impurities. google.comresearchgate.net The choice of solvent can influence the efficiency of these separation processes.

Temperature and Pressure Effects on Reaction Efficacy

Temperature is a critical parameter that must be carefully controlled throughout the synthesis. The reaction of an alcohol with epichlorohydrin is often exothermic, and temperature control is necessary to prevent runaway reactions and the formation of by-products. google.com Different stages of the synthesis may require different optimal temperatures. For instance, the initial Lewis acid-catalyzed addition might be performed at elevated temperatures (e.g., 110-135°C) to ensure a reasonable reaction rate. google.com In contrast, the subsequent base-mediated dehydrohalogenation step is often conducted at a lower temperature, typically in the range of 50-80°C, to maintain selectivity and prevent hydrolysis of the newly formed epoxide ring. google.comresearchgate.net

The synthesis is generally conducted at atmospheric pressure, which is both convenient and economical. google.com While high-pressure conditions can influence the curing behavior of epoxy resins, they are not typically employed for the synthesis of the glycidyl ether monomer itself. google.comresearchgate.net Vacuum is primarily applied during the purification stage, specifically for distillation to remove volatile impurities or to isolate the final product. researchgate.net

Table 2: Influence of Reaction Parameters on Glycidyl Ether Synthesis

| Parameter | Influence and Typical Conditions | Sources |

|---|---|---|

| Solvent | Modern approaches favor solvent-free systems, using PTC and a solid base. This simplifies purification and reduces waste. When used, solvents (e.g., hexane, ethyl acetate) are mainly for workup and extraction. | google.comchalmers.seresearchgate.netgoogle.com |

| Temperature | Varies by stage. Initial alcohol/epichlorohydrin addition may occur at 110-135°C . The base-mediated ring-closure is typically performed at a lower temperature, around 50-80°C , to ensure selectivity. | google.comresearchgate.net |

| Pressure | The synthesis is generally conducted at atmospheric pressure . Vacuum is applied during purification (distillation) to remove volatile components or isolate the product. | researchgate.netgoogle.com |

Stoichiometric Ratio Optimization for Yield Maximization

The yield of this compound is critically dependent on the successful synthesis of its precursor, Allyl Glycidyl Ether (AGE), which is typically formed by the reaction of allyl alcohol and epichlorohydrin. Research into this precursor synthesis has focused on optimizing the molar ratios of the reactants to maximize yield.

A patented method for synthesizing AGE highlights the importance of the molar ratio between allyl alcohol and epichlorohydrin. The process involves a ring-opening reaction followed by a ring-closing reaction with sodium hydroxide. google.com To enhance the selectivity of the ring-opening reaction and improve the final product's epoxy value, specific stoichiometric ranges have been identified as optimal. google.com While a broad range of molar ratios from 1:1 to 5:1 (allyl alcohol:epichlorohydrin) is possible, the yield is significantly improved within a narrower, more optimized range. google.com

Further refinement of the process has identified that the most suitable molar ratio of allyl alcohol to epichlorohydrin is between 1:1 and 1.5:1. google.com This controlled excess of allyl alcohol helps to drive the reaction towards completion without promoting excessive side reactions.

For the subsequent bromination of Allyl Glycidyl Ether to form the final product, the stoichiometry involves the addition of bromine across the double bond. The reagent N-Bromosuccinimide (NBS) is commonly used to provide a controlled, low concentration of bromine, which is key to preventing unwanted side reactions. libretexts.orgmychemblog.com The typical stoichiometric ratio for this step approaches a 1:1 molar ratio of NBS to the alkene (Allyl Glycidyl Ether).

Table 1: Stoichiometric Ratios for Allyl Glycidyl Ether Synthesis

| Reactants | General Molar Ratio Range | Optimal Molar Ratio for Yield | Most Suitable Molar Ratio |

| Allyl Alcohol : Epichlorohydrin | 1:1 to 5:1 | 1:1 to 3:1 | 1:1 to 1.5:1 |

| Epichlorohydrin : Sodium Hydroxide | 1:1 to 1.3:1 | 1:1 to 1.1:1 | Not Specified |

Data sourced from patent CN1927851A, which details methods to improve yield and product purity. google.com

Minimization of By-product Formation

The formation of by-products is a significant challenge in the synthesis of this compound, occurring during both the synthesis of the Allyl Glycidyl Ether (AGE) precursor and the final bromination step.

During the synthesis of AGE from allyl alcohol and epichlorohydrin, incomplete ring-closure of the chlorohydrin intermediate is a potential source of impurities. This results in products with residual hydrolyzable chlorine, which is an undesirable by-product. rsc.org The use of specific catalysts, such as solid acid perchlorates, has been shown to improve the selectivity of the initial ring-opening reaction and lead to a final product with lower organic chlorine content. google.com

In the subsequent bromination of the AGE double bond, the primary challenge is to prevent competing reactions. While the desired reaction is the addition of two bromine atoms across the double bond, other pathways can lead to significant by-products:

Electrophilic Addition: Although bromine (Br₂) is the reactant, using it directly in high concentrations can lead to unwanted electrophilic addition reactions across the alkene, competing with the desired radical pathway. chadsprep.com The use of N-Bromosuccinimide (NBS) is a critical strategy to minimize this, as NBS reacts with HBr formed in situ to generate a constant, but very low, concentration of Br₂. libretexts.orgchadsprep.commasterorganicchemistry.com This low concentration favors the desired reaction pathway and suppresses the formation of these alternative by-products. libretexts.orgchadsprep.com

Rearranged Products: The mechanism of allylic bromination often proceeds through a resonance-stabilized allylic radical intermediate. chemistrysteps.com If the resonance structures of this radical are not identical, bromination can occur at more than one carbon position, leading to a mixture of constitutional isomers as by-products. chadsprep.comchemistrysteps.com For example, the bromination of an unsymmetrical alkene like 1-octene (B94956) can yield both 3-bromo-1-octene and 1-bromo-2-octene. libretexts.org This potential for rearrangement is a key consideration in predicting and minimizing the product mixture.

Other Side Reactions: Studies involving the bromination of oligomers of AGE have revealed the presence of side products even when spectroscopic analysis suggests the complete disappearance of double bonds. researchgate.net This indicates that other reactions, potentially involving the ether linkage or the epoxide ring, may occur during the bromination process, leading to a more complex mixture of by-products than simple incomplete bromination would suggest. researchgate.net

Table 2: Common By-products and Minimization Strategies

| Reaction Step | Potential By-product(s) | Formation Mechanism | Minimization Strategy |

| AGE Synthesis | Organochlorine compounds | Incomplete ring-closure of chlorohydrin intermediate. rsc.org | Use of selective catalysts (e.g., solid acid perchlorates) to improve ring-closure efficiency. google.com |

| Bromination of AGE | Vicinal Dibromides (via electrophilic addition) | High concentration of Br₂ favors electrophilic addition over the desired radical pathway. chadsprep.com | Use N-Bromosuccinimide (NBS) to maintain a low, steady concentration of Br₂. libretexts.orgchadsprep.com |

| Bromination of AGE | Isomeric Brominated Products | Resonance stabilization of the allylic radical intermediate allows for bromination at multiple sites. chadsprep.comchemistrysteps.com | Control of reaction conditions; however, formation of some isomers may be unavoidable if resonance structures are not equivalent. |

| Bromination of AGE | Unspecified degradation products | Side reactions with the ether or epoxide functionalities during bromination. researchgate.net | Further purification of the final product; investigation of milder bromination conditions. |

Chemical Reactivity and Reaction Pathways of 1,2 Dibromopropyl Glycidyl Ether

Epoxide Ring-Opening Reactions

The strained three-membered ether ring, the epoxide (or oxirane), is susceptible to attack by a wide range of nucleophiles. This reactivity is a cornerstone of the utility of glycidyl (B131873) ethers in various applications. The ring-opening can be initiated by nucleophiles directly or catalyzed by acidic or basic conditions.

The ring-opening of epoxides under neutral or basic conditions generally proceeds via an SN2 mechanism. libretexts.orglibretexts.org In this mechanism, the nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the simultaneous breaking of a carbon-oxygen bond and the formation of a new carbon-nucleophile bond. For an asymmetrical epoxide like 1,2-Dibromopropyl glycidyl ether, the attack typically occurs at the sterically less hindered carbon atom. libretexts.org

The kinetics of such reactions are generally second-order, depending on the concentrations of both the epoxide and the nucleophile. The rate of reaction is influenced by the strength of the nucleophile and the steric hindrance around the electrophilic centers of the epoxide. Common nucleophiles that react with glycidyl ethers include amines, alcohols, phenols, and thiols. chalmers.seacs.org For instance, the reaction with amines is a fundamental process in the curing of epoxy resins. chalmers.se

Under acidic conditions, the epoxide oxygen is first protonated, forming a more reactive intermediate. libretexts.orgchimia.ch This protonation makes the epoxide a much better electrophile and facilitates the attack by even weak nucleophiles, such as water or alcohols. The mechanism of acid-catalyzed ring-opening can have characteristics of both SN1 and SN2 reactions.

For primary and secondary epoxides, the reaction generally proceeds with SN2-like characteristics, where the nucleophile attacks the less substituted carbon, leading to inversion of stereochemistry. chimia.ch However, if the structure can support a more stable carbocation, the reaction may exhibit more SN1 character, with the nucleophile attacking the more substituted carbon. In the case of this compound, the carbon atoms of the epoxide are primary and secondary. Therefore, SN2-type attack at the terminal carbon is the more probable pathway.

The acid-catalyzed hydrolysis of epoxides to form 1,2-diols is a well-documented reaction. oberlin.eduresearchgate.net The rate of this hydrolysis is dependent on the pH of the solution.

Table 1: General Representation of Acid-Catalyzed Epoxide Hydrolysis Products

| Reactant | Catalyst | Nucleophile | Major Product |

| This compound | H⁺ | H₂O | 1-(1,2-Dibromopropoxy)-2,3-propanediol |

This table represents the expected major product based on general mechanisms of acid-catalyzed epoxide hydrolysis.

In the presence of a strong base, the ring-opening of an epoxide occurs via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom. libretexts.orglibretexts.org The reaction is initiated by the attack of the nucleophile, and the resulting alkoxide is subsequently protonated.

For example, in the presence of sodium hydroxide (B78521) and an alcohol (ROH), the alkoxide (RO⁻) acts as the nucleophile. The rate of reaction is dependent on the concentration of both the epoxide and the nucleophile.

Table 2: General Representation of Base-Catalyzed Epoxide Ring-Opening with an Alcohol

| Reactant | Catalyst | Nucleophile | Major Product |

| This compound | Base (e.g., NaOH) | ROH | 1-(1,2-Dibromopropoxy)-3-(alkoxy)propan-2-ol |

This table illustrates the expected major product from a base-catalyzed reaction with an alcohol based on established SN2 mechanisms.

In multiphase systems, such as in the synthesis of glycidyl ethers using phase-transfer catalysis (PTC), the reaction kinetics are influenced by the transfer of reactants across the phase boundary. researchgate.netmdpi.com Phase-transfer catalysts, typically quaternary ammonium (B1175870) or phosphonium (B103445) salts, facilitate the transfer of the nucleophile (e.g., an alkoxide) from the aqueous phase to the organic phase where the epoxide resides. chalmers.seresearchgate.net

Reactivity of the Bromine Substituents

The two bromine atoms on the propyl chain are also sites of potential reactivity, primarily through nucleophilic substitution reactions.

The carbon-bromine bonds in this compound are susceptible to nucleophilic attack, where a nucleophile replaces a bromide ion. Vicinal dihalides, having two halogen atoms on adjacent carbons, can undergo substitution reactions. unacademy.comncert.nic.in The reactivity of these centers will depend on the reaction conditions and the nature of the nucleophile.

Strong nucleophiles can displace the bromide ions via an SN2 mechanism. The reactivity of alkyl halides in SN2 reactions generally follows the order: primary > secondary > tertiary. unicamp.br In this compound, one bromine is attached to a primary carbon and the other to a secondary carbon. Therefore, nucleophilic attack would be expected to occur more readily at the primary carbon.

Table 3: Potential Products of Nucleophilic Substitution on the Dibromopropyl Group

| Reactant | Nucleophile | Potential Product(s) |

| This compound | Nu⁻ | 1-Bromo-2-(nucleophil)-propyl glycidyl ether and/or 2-Bromo-1-(nucleophil)-propyl glycidyl ether |

This table shows potential substitution products. The actual product distribution would depend on the specific nucleophile and reaction conditions.

Elimination Reactions and Formation of Unsaturated Species

The 1,2-dibromopropyl group in the molecule is susceptible to elimination reactions, particularly dehydrobromination, which leads to the formation of unsaturated species. This type of reaction is characteristic of vicinal dihalides when treated with a base. libretexts.org The elimination of one molecule of hydrogen bromide (HBr) would result in the formation of a brominated allyl glycidyl ether. A second elimination, under more forcing conditions, could potentially lead to a propargyl glycidyl ether derivative, although this is generally more difficult to achieve.

The regioselectivity of the initial elimination is an important consideration. Depending on which bromine atom is removed along with a neighboring proton, different isomeric products can be formed. The specific isomer obtained would be influenced by the reaction conditions and the steric and electronic environment of the molecule.

The thermal decomposition of similar brominated compounds also suggests that elimination reactions are a primary degradation pathway. For instance, the thermal decomposition of 1,2-dibromopropane (B165211) yields various bromopropenes and hydrogen bromide. rsc.org This indicates that at elevated temperatures, this compound is likely to undergo analogous elimination reactions to produce unsaturated glycidyl ethers.

Table 1: Potential Unsaturated Products from Elimination Reactions of this compound

| Reactant | Reaction Type | Potential Product(s) |

| This compound | Single Dehydrobromination | Bromoallyl glycidyl ether isomers |

| This compound | Double Dehydrobromination | Propargyl glycidyl ether derivative |

Role of Bromine in Thermal and Catalytic Transformations

The bromine atoms in this compound play a crucial role in its thermal and catalytic transformations. Brominated compounds are known to act as flame retardants, and their mechanism of action often involves the release of bromine radicals at high temperatures. These radicals can interfere with the combustion process in the gas phase. The thermal decomposition of brominated epoxy resins is often initiated by the formation of hydrogen bromide, which can then catalyze further degradation of the polymer network. researchgate.net Similarly, the thermal decomposition of other brominated flame retardants like decabromodiphenyl ether is initiated by the cleavage of carbon-bromine bonds. researchgate.net

In catalytic transformations, the bromine atoms can act as leaving groups in nucleophilic substitution reactions. The presence of two bromine atoms offers the potential for sequential substitution reactions. Furthermore, the bromine atoms can influence the reactivity of the nearby epoxide ring through electronic effects.

The thermal decomposition of brominated compounds can lead to the formation of various smaller molecules. For example, the pyrolysis of printed circuit boards containing brominated epoxy resins produces compounds like phenol (B47542), bromophenol, and bromomethane. researchgate.net The thermal treatment of other brominated flame retardants also results in the formation of hydrogen bromide and brominated hydrocarbons. cetjournal.it

Interplay between Epoxide and Bromine Functionalities

The coexistence of the epoxide and vicinal dibromide functionalities within the same molecule leads to a complex interplay of their respective reactivities. This can result in either cooperative or competitive reaction pathways, depending on the reaction conditions and the reagents employed.

Cooperative and Competitive Reaction Pathways

Under certain conditions, the two functional groups can react independently. For example, the epoxide ring is susceptible to ring-opening reactions with nucleophiles under both acidic and basic conditions, a reaction characteristic of epoxides. masterorganicchemistry.com Simultaneously, the dibromopropyl group could undergo elimination or substitution reactions.

However, cooperative effects are also possible. For instance, the initial reaction at one site can influence the reactivity of the other. The ring-opening of the epoxide by a nucleophile would introduce a hydroxyl group, which could then participate in subsequent reactions involving the bromo-substituted portion of the molecule.

Conversely, competitive reactions are also likely. A strong base, for example, could either induce dehydrobromination of the dibromopropyl group or act as a nucleophile to open the epoxide ring. The predominant pathway would depend on factors such as the nature of the base, the solvent, and the reaction temperature.

Intramolecular Cyclization and Rearrangement Processes

The structure of this compound allows for the possibility of intramolecular cyclization and rearrangement reactions. While no specific studies on this compound were found, the principles of organic chemistry suggest potential pathways. For instance, if the epoxide ring is opened to form a halohydrin, the resulting hydroxyl group could potentially displace one of the bromine atoms in an intramolecular nucleophilic substitution to form a cyclic ether. The formation of epoxides from halohydrins via intramolecular substitution is a well-established reaction. msu.edu

Rearrangements are also conceivable, particularly under thermal or catalytic conditions. The initial cleavage of a carbon-bromine bond could lead to a carbocation intermediate that could then undergo rearrangement to a more stable structure before subsequent reaction. The study of the thermal decomposition of similar small brominated molecules indicates that complex reaction mechanisms involving radical and unimolecular eliminations can occur. rsc.org

Polymerization and Macromolecular Architectures

Homopolymerization of 1,2-Dibromopropyl Glycidyl (B131873) Ether

The synthesis of a homopolymer from 1,2-Dibromopropyl glycidyl ether has not been documented in peer-reviewed literature. Consequently, the specific conditions and mechanisms for its polymerization are unknown.

Cationic Ring-Opening Polymerization Mechanisms

While the cationic ring-opening polymerization (CROP) is a common method for polymerizing other glycidyl ethers, no studies have been published that apply this technique to this compound. Therefore, information regarding suitable initiators, reaction kinetics, and the mechanism of chain propagation for this specific monomer is not available.

Anionic Ring-Opening Polymerization Mechanisms

Similarly, the anionic ring-opening polymerization (AROP) of this compound has not been described. Details on the efficacy of various initiators (such as alkali metal hydroxides or alkoxides), potential side reactions involving the bromine atoms, and the characteristics of the resulting polymer are yet to be investigated.

Controlled Polymerization Techniques

Modern controlled polymerization techniques, which allow for the synthesis of polymers with well-defined molecular weights and low dispersity, have been widely applied to other epoxides. However, there are no reports on the application of methods like living or controlled/"living" polymerization to this compound.

Copolymerization Strategies

The incorporation of this compound into copolymer structures could be a valuable strategy for imparting flame-retardant properties to other polymers. A patent for flame-retardant radiation-curable compositions does list this compound as a potential component. google.com However, this document does not provide specific examples or data regarding its copolymerization behavior.

Statistical Copolymerization with Other Glycidyl Ethers

There is no available data on the statistical copolymerization of this compound with other glycidyl ethers or other classes of monomers. Reactivity ratios, which are crucial for predicting copolymer composition, have not been determined.

Block Copolymer Synthesis and Sequential Monomer Addition

The synthesis of block copolymers containing a distinct segment of poly(this compound) through techniques like sequential monomer addition has not been reported. Such architectures could be of interest for creating self-assembling materials with flame-retardant domains, but the synthetic pathways to achieve them remain undeveloped.

Graft Copolymerization Techniques

Graft copolymerization is a powerful method for modifying the properties of polymers by attaching side chains (grafts) of a different chemical nature to a main polymer backbone. researchgate.net This technique can be carried out in solution, in the melt phase using reactive extruders, or in the solid state through methods like photo- or plasma-induced grafting. researchgate.net The process involves creating active sites on the polymer backbone, which then initiate the polymerization of a monomer, resulting in the formation of a graft copolymer. researchgate.net The use of functional monomers is a key aspect of creating these tailored materials. researchgate.net

Crosslinking and Network Formation in Polymer Systems

The glycidyl ether group in this compound is instrumental in crosslinking and network formation within polymer systems. This process transforms linear or branched polymers into a three-dimensional network, significantly altering their physical and chemical properties.

Utilization as a Reactive Diluent in Epoxy Resins

Reactive diluents are crucial components in many epoxy resin formulations, primarily used to reduce the viscosity of the system for improved handling and processing. abg-am.comspecialchem.com Unlike non-reactive diluents, reactive diluents have functional groups that allow them to become an integral part of the cured polymer network. specialchem.com Monofunctional glycidyl ethers, such as butyl glycidyl ether and phenyl glycidyl ether, are common reactive diluents that can lower viscosity but may also reduce the crosslink density, potentially affecting the final mechanical and thermal properties. abg-am.comspecialchem.com Difunctional epoxy diluents, on the other hand, can reduce viscosity with less impact on the crosslink density and can sometimes even enhance certain properties of the cured resin. specialchem.comabg-am.com The choice of reactive diluent depends on the desired balance of viscosity reduction and final performance characteristics of the epoxy system. abg-am.com

The following table provides examples of common reactive diluents and their typical viscosity ranges.

| Reactive Diluent | Viscosity (cps at 25°C) |

| Butyl glycidyl ether | 2-5 |

| Phenyl glycidyl ether | 4-7 |

| o-Cresyl glycidyl ether | 6-10 |

| C12-C14 alkyl glycidyl ether | 2-10 |

| Diglycidyl ether of 1,4-butanediol (B3395766) | 12-22 |

This table is for illustrative purposes and actual viscosities may vary depending on the specific grade and manufacturer.

Structural Characterization of Polymeric Networks

Understanding the structure of polymeric networks at a molecular level is crucial for predicting and controlling their macroscopic properties. nih.gov However, the complex and often statistical nature of these networks presents significant characterization challenges. nih.gov A variety of techniques are employed to analyze the structure of these networks, including methods to characterize the individual polymer strands and junctions, the gelation process, and the dynamics and mechanics of the final material. nih.gov Fourier transform infrared (FTIR) spectroscopy can be used to identify the formation of new chemical bonds during crosslinking. researchgate.net The interior morphology and porous structure of hydrogel networks, for example, can be observed using scanning electron microscopy (SEM), which provides insights that can be correlated with properties like swelling behavior. researchgate.net Rheological measurements, which study the flow and deformation of materials, provide information about the viscoelastic properties and the strength of the gel network. researchgate.net

Advanced Materials Derived from this compound

The unique reactivity of this compound makes it a valuable building block for the creation of advanced materials with specialized properties.

Fabrication of Specialized Polymeric Resins

The incorporation of this compound into polymer formulations allows for the fabrication of specialized polymeric resins. For instance, its glycidyl ether functionality enables it to be used in the development of thermosensitive hydrogels. researchgate.net Hydrogels are crosslinked polymer networks that can absorb large amounts of water or biological fluids. researchgate.net The properties of these hydrogels, such as their swelling ratio and temperature sensitivity, can be tailored by controlling the composition and crosslinking density of the network. researchgate.net The use of crosslinking agents with multiple functional groups, such as di- or polyfunctional glycidyl ethers, can lead to the formation of stronger gel networks with enhanced material functions. researchgate.net

Influence of Monomer Structure on Macromolecular Properties

The specific monomer structure of this compound is anticipated to significantly influence the macromolecular properties of its corresponding polymer, poly(this compound). The presence of two bromine atoms on the propyl side chain introduces unique characteristics compared to other poly(glycidyl ether)s. These characteristics are expected to manifest in the polymer's thermal stability and mechanical properties.

The introduction of bromine atoms into a polymer backbone is a well-established strategy for enhancing flame retardancy. This is due to the ability of bromine radicals, released during combustion, to interrupt the radical chain reactions that sustain a fire. Therefore, it is expected that poly(this compound) would exhibit improved fire-resistant properties compared to its non-brominated counterparts.

The bulky and polar nature of the dibromopropyl group is also likely to affect the polymer's thermal and mechanical behavior. The steric hindrance introduced by these groups can restrict chain mobility, which would likely lead to an increase in the glass transition temperature (Tg) of the polymer. A higher Tg indicates that the material will remain in a rigid, glassy state at higher temperatures, which can be advantageous for applications requiring dimensional stability at elevated temperatures.

Furthermore, the strong intermolecular forces, including dipole-dipole interactions arising from the carbon-bromine bonds, would contribute to a more rigid polymer network. This increased rigidity is expected to translate into higher tensile strength and modulus, indicating a stronger and stiffer material. However, this increased rigidity might also lead to a decrease in the polymer's flexibility and impact resistance, potentially making it more brittle.

To fully elucidate the structure-property relationships for poly(this compound), further empirical research is necessary. This would involve the synthesis and comprehensive characterization of the homopolymer to generate specific data on its thermal and mechanical properties.

Derivatives and Functionalization in Organic Synthesis

Synthesis of Glyceryl Ether Derivatives through Hydrolysis

The glycidyl (B131873) ether group is susceptible to hydrolysis, a reaction that opens the epoxide ring to form a diol. This transformation is a fundamental process for creating glyceryl ether derivatives. A sophisticated application of this reaction is seen in the hydrolytic kinetic resolution (HKR) of terminal epoxides. nih.gov In this process, a chiral catalyst, such as the (S,S)-Co(III)salen complex developed by Jacobsen, is used to selectively hydrolyze one enantiomer of a racemic epoxide mixture, leaving the other enantiomer unreacted and in high enantiopuric form. nih.govucviden.dk

Preparation of Functionalized Alkyl and Aryl Ethers

The epoxide ring of a glycidyl ether is an electrophilic site that readily reacts with nucleophiles, such as alcohols and phenols, to generate new, more complex ethers. This ring-opening reaction is a common strategy for introducing diverse functional groups. The general synthesis of glycidyl ethers often involves the reaction of an alcohol with an epihalohydrin (like epichlorohydrin) in the presence of a base or catalyst. google.comchalmers.se This process can be adapted to use a glycidyl ether as the starting material, which then reacts with another alcohol or phenol (B47542) to extend the molecule.

The reaction typically proceeds via a nucleophilic attack on one of the carbon atoms of the epoxide ring, leading to its opening and the formation of a new ether linkage and a secondary alcohol. This hydroxyl group can then be used for further functionalization. The synthesis can be performed under various conditions, including solvent-free systems using a solid base and a phase-transfer catalyst to facilitate the reaction between a fatty alcohol and the epoxide. chalmers.se This method is advantageous as it simplifies product purification. chalmers.se

Different types of catalysts can be employed, including Lewis acids like tin(IV) tetrachloride or phase-transfer catalysts, to promote the efficient synthesis of these functionalized ethers. chalmers.segoogle.com

Role as a Precursor for Complex Organic Molecules

Glycidyl ethers are valuable C3 synthons in the construction of larger, more complex organic molecules, particularly natural products and their analogs. Their utility as a precursor stems from the predictable reactivity of the epoxide ring, which allows for the stereocontrolled introduction of new functionalities.

In another illustration of their utility, benzyl (B1604629) glycidyl ether was used in a multi-step synthesis where its epoxide was opened by a lithiated dithiane. orgsyn.org This initial step was part of a remarkable cascade that ultimately formed four new carbon-carbon bonds, assembling the entire carbon framework of a complex intermediate diol. orgsyn.org Such strategies highlight the role of glycidyl ethers as foundational building blocks for assembling intricate molecular architectures.

Chemical Modification for Enhanced Reactivity or Specific Applications

The functional groups on 1,2-Dibromopropyl glycidyl ether can be chemically modified to tune its reactivity or to prepare it for specific applications, such as monomer synthesis for specialty polymers. The most common site for modification is the glycidyl ether's epoxide ring.

While this compound itself is not typically used directly in polymerization, monomers containing a glycidyl group, such as glycidyl methacrylate (B99206) (GMA), are of immense importance. Polymers derived from these monomers, like poly(glycidyl methacrylate) (PGMA), possess pendant epoxide rings that serve as highly versatile reactive handles for post-polymerization modification. ntu.edu.sgsemanticscholar.org This approach allows for the synthesis of a single, well-defined polymer backbone that can then be chemically altered to create a library of functional polymers with identical chain lengths but varied side-chain functionalities. semanticscholar.org

The modification of these glycidyl ether side chains is achieved through various nucleophilic ring-opening reactions. ntu.edu.sg This strategy provides a powerful platform for creating materials with tailored properties for diverse applications.

Key Post-Polymerization Modification Reactions:

| Nucleophile | Functional Group Introduced | Reaction Conditions | Reference |

| Primary/Secondary Amines | Amino alcohols | Room temperature | ntu.edu.sg |

| Thiols | Thioethers with hydroxyl group | Room temperature, 1-3 hours | ntu.edu.sg |

| Sodium Azide (NaN₃) | Azido alcohols | 50°C, with mild acid (e.g., NH₄Cl) | ntu.edu.sg |

| Carboxylic Acids | Ester with hydroxyl group | Varies | ntu.edu.sg |

These reactions are generally efficient and can be performed under mild conditions. For example, the thiol-epoxy reaction is fast, quantitative, and proceeds smoothly at room temperature. ntu.edu.sg The reaction with amines can sometimes lead to cross-linking if primary amines react further to form tertiary or quaternary amines, which can reduce the solubility of the resulting polymer. ntu.edu.sg The hydroxyl group generated from the initial ring-opening reaction can itself be a site for subsequent modifications, allowing for the creation of multiply-functionalized polymers. ntu.edu.sg This versatility makes polymers derived from glycidyl ether-containing monomers highly adaptable scaffolds in materials science. ntu.edu.sg

Advanced Analytical Methodologies in Research

Spectroscopic Techniques for Mechanistic Studies and Complex System Analysis

Spectroscopy is a cornerstone in the study of chemical compounds, offering a window into the molecular world. For a compound like 1,2-dibromopropyl glycidyl (B131873) ether, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for detailed structural and mechanistic investigations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Progression and Polymer Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for tracking the progress of reactions involving glycidyl ethers and for characterizing the architecture of resulting polymers. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, researchers can gain detailed information about molecular structure and the changes that occur during a reaction.

For instance, in the context of glycidyl ether polymerization, ¹H NMR can be used to monitor the consumption of the monomer and the formation of the polymer. nih.gov The disappearance of signals corresponding to the epoxide protons and the appearance of new signals corresponding to the polymer backbone are clear indicators of reaction progression. nih.gov Furthermore, the integration of these signals can provide quantitative data on the degree of polymerization. rsc.org

Table 1: Representative ¹H NMR Chemical Shifts for Glycidyl Ether Moieties

| Functional Group | Chemical Shift (δ, ppm) |

|---|---|

| Epoxide CH | ~2.6 - 2.8 |

| Epoxide CH₂ | ~3.1 - 3.4 |

| -O-CH₂- (from glycidyl group) | ~3.4 - 4.0 |

| Polymer Backbone CH | Varies depending on polymer structure |

| Polymer Backbone CH₂ | Varies depending on polymer structure |

Note: Chemical shifts are approximate and can vary depending on the specific molecular environment and solvent.

Infrared (IR) Spectroscopy for Functional Group Transformations

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule and monitoring their transformations during a chemical reaction. libretexts.orgwiley.com The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular chemical bonds. wiley.com This makes IR spectroscopy an excellent tool for observing changes in the functional groups of 1,2-dibromopropyl glycidyl ether.

The key functional groups in this compound that can be monitored by IR spectroscopy include the C-Br bonds, the ether linkage (C-O-C), and the epoxide ring. The characteristic stretching vibrations of the epoxide ring are particularly useful for monitoring reactions where the ring is opened. The disappearance of the epoxide band, typically found around 800-950 cm⁻¹ and 1250 cm⁻¹, would indicate that the reaction has occurred.

Concurrently, the appearance of a broad absorption band in the region of 3200-3600 cm⁻¹ would signify the formation of hydroxyl (-OH) groups, a common outcome of epoxide ring-opening reactions. libretexts.org The C-O stretching of the ether group, usually observed in the 1000-1300 cm⁻¹ range, would likely shift or change in intensity depending on the reaction. libretexts.org

Table 2: Key IR Absorption Frequencies for this compound and its Potential Reaction Products

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Indication |

|---|---|---|

| C-H (alkane) | 2850-3000 | Presence of alkyl chains |

| C-O-C (ether) | 1000-1300 | Ether linkage |

| Epoxide Ring | ~800-950, ~1250 | Presence of the epoxide functional group |

| C-Br | 500-750 | Carbon-bromine bonds |

| O-H (alcohol) | 3200-3600 (broad) | Formation of hydroxyl groups from ring-opening |

Source: General IR spectroscopy correlation tables. libretexts.orgdocbrown.info

Mass Spectrometry (MS) for Identification of Reaction Intermediates and By-products

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. rsc.org It is exceptionally valuable for identifying reaction intermediates and by-products, even at very low concentrations. rsc.orgresearchgate.net In the context of reactions involving this compound, MS can provide crucial evidence for proposed reaction mechanisms.

By analyzing the reaction mixture at different time points, it is possible to detect transient species that are key to understanding the reaction pathway. nih.gov Techniques such as electrospray ionization (ESI-MS) are particularly well-suited for this purpose as they can gently transfer ions from solution into the gas phase for analysis. researchgate.netnih.gov

For example, in a reaction where the epoxide ring of this compound is opened by a nucleophile, MS could be used to identify the initial adduct as a reaction intermediate. Fragmentation analysis (MS/MS) can further elucidate the structure of these intermediates and by-products by breaking them down into smaller, identifiable fragments. researchgate.net This information is critical for confirming the proposed structures and understanding any side reactions that may be occurring. In some cases, in-source derivatization techniques can be employed to enhance the sensitivity and detectability of certain compounds, such as glycidyl ethers, that may not ionize well on their own. doi.orgnih.gov

Chromatographic Separations for Mixture Analysis

Chromatographic techniques are essential for separating the components of a complex mixture, allowing for both qualitative identification and quantitative analysis. For the analysis of this compound and its derivatives, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis of Derivatives

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and analysis of non-volatile or thermally unstable compounds. In the study of this compound, HPLC is particularly useful for analyzing its derivatives.

For instance, if this compound is reacted to form various products, HPLC can be used to separate these products from any unreacted starting material and from each other. researchgate.net By using an appropriate stationary phase (column) and mobile phase, compounds with different polarities and molecular structures can be effectively resolved. sielc.com

A detector, such as a UV-Vis detector or a mass spectrometer (LC-MS), is used to detect the separated components as they elute from the column. researchgate.net This allows for the qualitative identification of the components based on their retention times and, in the case of LC-MS, their mass spectra. researchgate.net Furthermore, by creating a calibration curve with standards of known concentration, HPLC can be used for the precise quantification of each component in the mixture. researchgate.net This quantitative data is crucial for determining reaction yields and kinetics. The choice of column, such as a reverse-phase C18 column, and the composition of the mobile phase are critical for achieving good separation. sielc.comresearchgate.net

Gas Chromatography (GC) for Volatile Components and Reaction Monitoring

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. It is well-suited for monitoring reactions involving this compound, provided the compound and its expected products are sufficiently volatile.

In a typical GC analysis, the sample is injected into a heated inlet where it is vaporized and then carried by an inert gas (the mobile phase) through a column. The separation is based on the differential partitioning of the analytes between the mobile phase and a stationary phase coated on the inside of the column.

GC can be used to monitor the progress of a reaction by taking aliquots from the reaction mixture over time and analyzing them. hidenanalytical.com This allows for the determination of the consumption of reactants and the formation of products. When coupled with a mass spectrometer (GC-MS), it becomes a highly effective tool for identifying unknown components in the reaction mixture. hidenanalytical.comscielo.br The mass spectrometer provides mass spectra of the separated components, which can be compared to libraries of known spectra for identification. scielo.br This is particularly useful for identifying volatile by-products that may form during the reaction.

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS, HPLC-ICP-MS/MS) for Comprehensive Characterization

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are paramount for the unambiguous identification and quantification of this compound and its related products.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds like glycidyl ethers. In a typical GC-MS analysis, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. A 5% phenyl methyl siloxane column is often suitable due to its efficiency at high temperatures and resistance to traces of water that might be present in sample extracts. d-nb.info Following separation, the eluted compounds enter the mass spectrometer, where they are ionized (commonly by electron ionization) and fragmented. The resulting mass spectrum, a fingerprint of the molecule, allows for definitive identification. For related brominated flame retardants, such as bis(2,3-dibromopropyl) phosphate (B84403) (BDBPP), GC-MS methods have been developed using deuterated internal standards for accurate quantification. nih.gov Such methods can achieve low detection limits, often in the range of 0.05 to 0.3 µg/g, with excellent linearity. nih.gov The identification of related glyceryl ethers by GC-MS relies on the characteristic fragmentation patterns, where fragments corresponding to the loss of specific groups (e.g., [M - 31]⁺ for primary alcohols) are fundamental for structural elucidation. scielo.br

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a powerful alternative, particularly for compounds that are thermally labile or not easily volatilized. This technique is also highly valuable for analyzing reaction products and metabolites from complex matrices. For analogous compounds like Isopropyl glycidyl ether (IPGE), LC-MS/MS methods have been successfully developed for quantification in biological samples. doi.orgnih.gov A significant challenge in the analysis of small glycidyl ethers is achieving efficient ionization. Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) may be used, but often the protonated molecule is not readily observed. doi.orgnih.gov To overcome this, in-source derivatization can be employed. For instance, the Meerwein reaction can generate a more easily detectable product using the ethylnitrilium ion from an acetonitrile-containing mobile phase, substantially increasing sensitivity. doi.orgnih.gov In tandem mass spectrometry (MS/MS), specific precursor ions are selected and fragmented to produce product ions. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity for quantification. nih.gov

Predicted Mass Spectrometry Data for this compound

The following table presents predicted mass-to-charge ratios (m/z) and collision cross-section (CCS) values for various adducts of this compound, which are crucial for developing MS-based detection methods. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 272.91203 | 144.2 |

| [M+Na]⁺ | 294.89397 | 155.7 |

| [M-H]⁻ | 270.89747 | 152.1 |

| [M+NH₄]⁺ | 289.93857 | 159.5 |

| [M+K]⁺ | 310.86791 | 141.8 |

| [M+H-H₂O]⁺ | 254.90201 | 150.8 |

| [M+HCOO]⁻ | 316.90295 | 158.7 |

| Data sourced from PubChemLite. uni.lu |

High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS/MS) is a more specialized technique primarily used for elemental speciation. While less common for the routine characterization of an organic molecule like this compound, it could theoretically be applied to trace the metabolic pathways of the bromine atoms or to perform quantification based on bromine content in complex environmental or biological samples. The HPLC separates the parent compound from its metabolites or degradation products, and the ICP-MS detects and quantifies the bromine isotopes with extremely high sensitivity.

Thermal Analysis Methods for Curing and Polymer Properties

Thermal analysis techniques are essential for investigating the curing process of epoxy resins like this compound and for characterizing the properties of the resulting thermoset polymers.

Differential Scanning Calorimetry (DSC) for Cure Kinetics and Phase Transitions

Differential Scanning Calorimetry (DSC) is a cornerstone technique in the study of epoxy curing. doi.org It measures the difference in heat flow between a sample and a reference as a function of temperature or time. This allows for the direct measurement of the heat evolved during the exothermic curing reaction, which is proportional to the extent of the reaction. doi.org

Cure Kinetics: By conducting DSC experiments at multiple heating rates (dynamic scans), kinetic parameters such as the activation energy (Ea) can be determined using model-free isoconversional methods like the Flynn–Wall–Ozawa method or model-fitting methods like the Kissinger equation. doi.orgcolab.ws Isothermal DSC experiments, where the sample is held at a constant temperature, provide data on the reaction rate as a function of time. The curing of epoxy resins with amine hardeners often exhibits autocatalytic behavior, where the reaction is catalyzed by the hydroxyl groups generated during the epoxide ring-opening. doi.org The curing process is typically characterized by two stages: an initial kinetically controlled stage, followed by a diffusion-controlled stage as the viscosity of the system increases and molecular mobility becomes restricted, particularly after vitrification. doi.org

Phase Transitions: Beyond cure kinetics, DSC is used to determine key thermal transitions in the cured polymer. The glass transition temperature (Tg) is one of the most important properties of a thermoset polymer, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. The Tg is identified as a step change in the heat capacity in the DSC thermogram. The degree of cure of the epoxy resin directly influences the final Tg of the polymer.

Typical DSC Data for Epoxy Resin Curing

The table below shows representative kinetic data obtained from DSC analysis for the curing of a related epoxy resin, diglycidyl ether of bisphenol A (DGEBA), with different amine curing agents, illustrating the type of information derived from such studies. doi.org

| Curing Agent | Method | Activation Energy (Ea) (kJ/mol) | Total Heat of Reaction (ΔH₀) (J/g) |

| 1,3-Bisaminomethylcyclohexane | Kissinger | 55.4 | 473 |

| 1,3-Bisaminomethylcyclohexane | Flynn-Wall-Ozawa | 57.1 | 473 |

| 4,4'-Diaminodiphenylmethane | Kissinger | 61.2 | 433 |

| 4,4'-Diaminodiphenylmethane | Flynn-Wall-Ozawa | 61.9 | 433 |

| 1,4-Phenylenediamine | Kissinger | 71.7 | 506 |

| 1,4-Phenylenediamine | Flynn-Wall-Ozawa | 72.8 | 506 |

| Data adapted from a study on DGEBA curing. doi.org |

The reaction kinetics of glycidyl ethers are also influenced by factors such as pH. For instance, in the crosslinking reaction of 1,4-butanediol (B3395766) diglycidyl ether (BDDGE), a higher pH generally leads to a faster reaction rate. nih.gov This is an important consideration when designing curing systems for this compound.

Theoretical and Computational Chemistry

Molecular Orbital Theory and Quantum Chemical Calculations of Structure and Reactivity

Quantum chemical calculations, particularly those based on Molecular Orbital (MO) theory and Density Functional Theory (DFT), are instrumental in elucidating the structure and reactivity of 1,2-dibromopropyl glycidyl (B131873) ether. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule.

A central concept in MO theory is the description of chemical bonding in terms of bonding and antibonding molecular orbitals that arise from the overlap of atomic orbitals. For a molecule like 1,2-dibromopropyl glycidyl ether, computational methods can determine the energies and shapes of these orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular significance. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap generally suggests higher reactivity.

DFT calculations, using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can be employed to optimize the molecular geometry of this compound and to calculate various electronic properties. irjweb.comnih.govresearchgate.net These calculations would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, a variety of reactivity descriptors can be derived from the computed electronic structure, including:

Ionization Potential (I): The energy required to remove an electron, approximated by -EHOMO.

Electron Affinity (A): The energy released upon adding an electron, approximated by -ELUMO.

Electronegativity (χ): The tendency to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2.

Softness (S): The reciprocal of hardness (1 / η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as μ2 / (2η), where μ is the chemical potential (-χ).

A theoretical study on the functionalization of a related compound, allyl glycidyl ether, with sodium hydrosulfide (B80085) utilized DFT calculations at the B3LYP/6-31+G(d,p) level to analyze the reaction. researchgate.net Similar calculations for this compound would likely show that the epoxide ring is a primary site for nucleophilic attack due to the polarization of the C-O bonds and the strain of the three-membered ring. The presence of the two bromine atoms on the propyl chain would also influence the electronic properties through inductive effects, potentially affecting the reactivity of the ether linkage and the epoxide.

Below is a hypothetical data table illustrating the kind of results that would be obtained from such quantum chemical calculations for this compound.

| Calculated Property | Predicted Value | Unit |

| EHOMO | -10.5 | eV |

| ELUMO | -0.8 | eV |

| HOMO-LUMO Gap (ΔE) | 9.7 | eV |

| Ionization Potential (I) | 10.5 | eV |

| Electron Affinity (A) | 0.8 | eV |

| Electronegativity (χ) | 5.65 | eV |

| Chemical Hardness (η) | 4.85 | eV |

| Softness (S) | 0.206 | eV-1 |

| Electrophilicity Index (ω) | 3.29 | eV |

Note: The values in this table are illustrative and would need to be confirmed by specific DFT calculations for this compound.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides powerful tools for modeling reaction pathways and analyzing the associated transition states, offering a detailed understanding of reaction mechanisms and kinetics. e3s-conferences.org For this compound, this is particularly relevant for understanding its reactions, such as the ring-opening of the epoxide, which is a key step in its polymerization or functionalization.

Reaction pathway modeling involves identifying the sequence of elementary steps that connect reactants to products. For each step, the structure and energy of the transition state (TS) must be determined. The transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), which is a key determinant of the reaction rate.

Computational methods like DFT can be used to locate and characterize transition state structures. This involves searching the potential energy surface for stationary points and then performing a vibrational frequency analysis to confirm that the located structure has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

For example, the ring-opening of the epoxide in this compound by a nucleophile can be modeled. The calculations would reveal whether the reaction proceeds via an SN2-type mechanism, with the nucleophile attacking one of the epoxide carbons, leading to inversion of stereochemistry. The transition state for this process would show the partial formation of the new bond with the nucleophile and the partial breaking of the C-O bond of the epoxide ring.

A study on the isomerization of ether alkylperoxy radicals utilized transition state theory to calculate rate constants for various reaction channels. nrel.gov Although a different reaction type, the methodology is applicable. By calculating the Arrhenius parameters (the pre-exponential factor, A, and the activation energy, Ea), the temperature dependence of the reaction rate can be predicted.

The insights gained from such modeling are crucial for predicting the regioselectivity and stereoselectivity of reactions involving this compound. For instance, in the case of an unsymmetrical epoxide, the model could predict which of the two carbons is more susceptible to nucleophilic attack.

The following table illustrates the type of data that could be generated from a transition state analysis for the ring-opening of this compound with a hypothetical nucleophile (Nu-).

| Reaction Step | Reactants | Transition State | Products | Activation Energy (Ea) (kcal/mol) |

| Ring-Opening | This compound + Nu- | [TS complex] | Ring-opened adduct | 15.2 |

Note: The values in this table are hypothetical and would depend on the specific nucleophile and computational methodology.

Molecular Dynamics Simulations for Polymerization Processes

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.comnih.govresearchgate.net This technique is particularly well-suited for investigating the dynamics of polymerization processes and the resulting properties of the polymer. For this compound, MD simulations can provide insights into the polymerization mechanism and the structure-property relationships of the resulting poly(this compound).

In an MD simulation, the atoms of the system are treated as classical particles, and their trajectories are calculated by numerically solving Newton's equations of motion. The forces between the atoms are described by a force field, which is a set of empirical potential energy functions.

MD simulations can be used to model various aspects of the polymerization of this compound:

Chain Growth and Conformation: Simulations can track the growth of polymer chains by modeling the successive addition of monomer units. The simulations can reveal how the growing chain adopts different conformations in solution or in the bulk. acs.org

Polymer Morphology: For larger systems, MD simulations can predict the morphology of the resulting polymer, such as whether it forms an amorphous or a more ordered structure.

Physical Properties: By analyzing the trajectories from an MD simulation, various physical properties of the polymer can be calculated. These include the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. Other properties that can be investigated include the polymer's density, viscosity, and mechanical properties.

Interactions with Other Molecules: MD simulations are also useful for studying the interactions between the polymer and other molecules, such as solvents or other polymers in a blend. For instance, simulations of poly(glycidyl ether)s in aqueous solutions have been used to understand their thermoresponsive behavior, such as the lower critical solution temperature (LCST). mdpi.comnih.govresearchgate.netresearchgate.net

All-atom MD simulations, where every atom is explicitly represented, can provide a high level of detail. mdpi.comnih.govresearchgate.net For larger systems and longer timescales, coarse-grained MD simulations, where groups of atoms are represented as single beads, can be employed. acs.org

The table below summarizes the types of information that can be obtained from MD simulations of the polymerization of this compound.

| Simulation Type | Information Obtained |

| In-situ Polymerization | Chain growth kinetics, evolution of chain conformation |

| Bulk Polymer Simulation | Glass transition temperature (Tg), density, mechanical modulus |

| Solution Simulation | Polymer-solvent interactions, chain collapse/expansion, aggregation behavior |

These computational approaches provide a powerful complement to experimental studies, offering a microscopic understanding of the chemical and physical properties of this compound and its corresponding polymer.

Environmental Transformation and Degradation Pathways of 1,2 Dibromopropyl Glycidyl Ether: an Academic Perspective

The environmental fate of synthetic chemicals is a critical area of study for assessing their potential impact on ecosystems. For the compound 1,2-Dibromopropyl glycidyl (B131873) ether, a reactive chemical likely used as a flame retardant or an intermediate in chemical synthesis, understanding its transformation and degradation is essential. While specific research on 1,2-Dibromopropyl glycidyl ether is limited, its structural motifs—a brominated alkyl chain and a glycidyl ether group—provide a basis for predicting its behavior in the environment by examining related substances.

Future Research Directions and Emerging Areas

Development of Green Chemistry Synthetic Approaches

A primary focus for the future synthesis of 1,2-Dibromopropyl glycidyl (B131873) ether and related compounds is the adoption of green chemistry principles to minimize environmental impact. Traditional synthesis routes for glycidyl ethers often involve hazardous reagents and generate significant waste. chalmers.se

Future research will likely concentrate on:

Solvent-Free Synthesis: The use of phase-transfer catalysis (PTC) enables the synthesis of glycidyl ethers without organic solvents. chalmers.seresearchgate.net This method, which can be carried out in a solid/organic phase system, simplifies product purification as solid by-products like sodium chloride can be removed by simple filtration. researchgate.net This approach also reduces the amount of reactants needed compared to conventional methods. researchgate.net

Bio-Based Feedstocks: A significant trend is the move towards renewable starting materials. Research into synthesizing glycidyl ethers from bio-based sources like fatty alcohols and glycerol (B35011) is ongoing. chalmers.sedntb.gov.ua For instance, novel plasticizers have been synthesized from renewable materials like castor oil and succinic acid. researchgate.net The development of bromination methods that are environmentally friendly, such as those that conserve halide equivalents, represents another green approach. chemrxiv.org

Alternative Reaction Media: The use of supercritical carbon dioxide (scCO₂) as a solvent for the ring-opening polymerization of glycidyl ethers presents a greener alternative to traditional organic solvents. nih.gov

Exploration of Novel Catalytic Systems for Enhanced Selectivity

Achieving high selectivity is crucial in the synthesis of functionalized glycidyl ethers to ensure product purity and performance. The development of advanced catalytic systems is central to this goal.

Key areas of exploration include:

Advanced Lewis Acid Catalysts: While traditional Lewis acids like SnCl₄ are effective, they can be corrosive. chalmers.se Research has shown that divalent tin halides, such as tin difluoride, can act as more selective catalysts for reacting alcohols with epihalohydrins, resulting in glycidyl ethers with higher epoxy values and lower halogen content. google.com

Organocatalysis: Organocatalysis is emerging as a powerful tool for the selective polymerization of functional epoxides. For example, a two-component organocatalyst system has demonstrated strict epoxy-selectivity in the ring-opening polymerization of silyl (B83357) glycidyl ether, preserving the sensitive silyl ether groups. nih.gov This type of catalysis could be instrumental in polymerizing 1,2-Dibromopropyl glycidyl ether without disturbing the dibromide functionality.

Phase-Transfer Catalysis (PTC): PTC has been effectively used to improve the synthesis of alkyl glycidyl ethers from fatty alcohols and epichlorohydrin (B41342), achieving high yields without the need for water or other organic solvents. researchgate.net

Photocatalysis: Visible-light-driven reactions are a frontier in organic synthesis. dntb.gov.ua Photocatalysis could offer highly selective and mild conditions for the halogenation steps required to produce brominated glycidyl ethers. dntb.gov.ua

Table 1: Comparison of Catalytic Systems for Glycidyl Ether Synthesis

| Catalyst Type | Examples | Advantages | Challenges/Disadvantages | Reference |

|---|---|---|---|---|

| Traditional Lewis Acids | SnCl₄, BF₃ | Effective in promoting the reaction. | Corrosive, can lead to byproducts and polymerization. | chalmers.segoogle.com |

| Divalent Tin Halides | SnF₂ | Higher selectivity, lower final chlorine content, higher epoxy values. | Requires separation from the product. | google.com |

| Phase-Transfer Catalysts (PTC) | Tetrabutylammonium (B224687) bromide | Enables solvent-free conditions, high yields, easy by-product removal. | Catalyst may need to be removed from the final product. | researchgate.net |

| Organocatalysts | Two-component systems (e.g., phosphazene base + alcohol) | High selectivity, preserves sensitive functional groups. | Can be substrate-specific, may require development for new monomers. | nih.gov |

Advanced Polymer Design with Tailored Functionalities

The dibromo-propyl group in this compound offers a unique functional handle for designing advanced polymers. This functionality can be exploited to create materials with precisely controlled architectures and properties.

Future research directions in this area include:

Post-Polymerization Modification: The bromine atoms can serve as sites for a variety of post-polymerization modifications. For example, bromo-terminated polymers have been converted to azido-terminated polymers through nucleophilic substitution, which can then undergo "click" chemistry reactions. nih.gov This opens the door to creating a library of functional polymers from a single backbone. researchgate.net